Ethyl phenylphosphinate
CAS No.: 2511-09-3
Cat. No.: VC3733144
Molecular Formula: C8H10O2P+
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2511-09-3 |
|---|---|
| Molecular Formula | C8H10O2P+ |
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | ethoxy-oxo-phenylphosphanium |
| Standard InChI | InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 |
| Standard InChI Key | YJSXLGKPMXKZJR-UHFFFAOYSA-N |
| SMILES | CCO[P+](=O)C1=CC=CC=C1 |
| Canonical SMILES | CCO[P+](=O)C1=CC=CC=C1 |
Introduction
Structural and Physical Properties
Molecular Structure
Ethyl phenylphosphinate features a central phosphorus atom bonded to:
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One ethyl group (-OCH₂CH₃)
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One phenyl group (-C₆H₅)
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One oxygen atom as part of the phosphinate group (-OP(O))
This configuration results in a planar trigonal geometry around the phosphorus atom, typical of phosphinate esters . The compound exists as a colorless to pale yellow liquid with moderate viscosity and solubility in organic solvents .
Key identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2511-09-3 | |
| InChI | InChI=1S/C8H11O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 | |
| SMILES | O=P(OCC)C=1C=CC=CC1 | |
| Molecular Weight | 170.15 g/mol | |
| Density | Not explicitly reported | – |
Synthesis and Manufacturing Processes
Core Synthesis Methods
Ethyl phenylphosphinate is synthesized via two primary routes:
Large-Scale Industrial Production
A scaled-up method for derivatives like ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate (CAS 84434-11-7) involves:
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Reaction of phenylphosphinic acid with 2,4,6-trimethylbenzaldehyde under controlled conditions.
Industrial-Scale Parameters:
| Parameter | Value |
|---|---|
| Reactants | 230 kg 2,4,6-trimethylbenzoyl chloride + 8 kg triethylamine |
| Reaction Time | ~2 hours |
| Yield | 328 kg (purity >96%) |
| Post-Synthesis Steps | Washing (alkaline/acidic), solvent recovery, ethanol decolorization |
Applications in Organic Synthesis and Materials Science
Role as a Precursor in Phosphonate/Phosphinate Chemistry
Ethyl phenylphosphinate serves as a versatile building block for synthesizing:
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Diethyl imidazol-2-yl-(amino)methylphosphonates/phosphinates: These compounds are intermediates in agrochemical and pharmaceutical development .
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Photodecomposition products: For example, UV irradiation of S-benzyl O-ethyl phenylphosphonothiolate yields ethyl phenylphosphinate .
Flame Retardancy
The compound’s phosphorus content enables its use in flame-retardant formulations. While direct applications are less documented, its derivatives (e.g., aryl phosphinate esters) are widely employed in polymers like ABS and polycarbonates to reduce flammability .
Catalytic Reactions
Ethyl phenylphosphinate participates in Markovnikov addition reactions with terminal alkynes, catalyzed by palladium complexes (e.g., PdCl₂(dppf)) . This reactivity is exploited in synthesizing phosphorus-containing ligands for asymmetric catalysis.
| Hazard Class | Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Tract | H335 | May cause respiratory irritation |
Precautionary Measures:
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P261: Avoid breathing dust/fume/vapor/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .
Environmental Impact
The compound is toxic to aquatic life (H411), necessitating strict waste disposal protocols .
| Quantity | Price (€) | Supplier |
|---|---|---|
| 1 g | 25.00 | CymitQuimica |
| 5 g | 33.00 | CymitQuimica |
| 100 g | 198.00 | CymitQuimica |
| 1 g | 36.00 | ChemicalBook |
| 100 g | 215.00 | ChemicalBook |
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